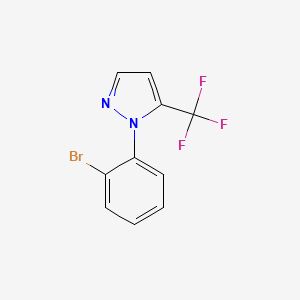
7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one typically involves the reaction of 2-aminobenzamide with phenethylamine in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The chlorination step is crucial and can be achieved using reagents like thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with potential pharmacological properties. These derivatives can be further explored for their biological activities and therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other quinazolinone derivatives with diverse chemical properties.
Biology: The compound has shown promise in biological assays for its antimicrobial and antifungal activities.
Medicine: Research has indicated potential antitumor and anticonvulsant properties, making it a candidate for drug development.
Industry: It is used in the development of functional materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antitumor activity may be attributed to the inhibition of DNA synthesis or interference with cell signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-2-(morpholino)quinazolin-4(1H)-one
- 7-Chloro-2-(pyridin-2-ylmethyl)quinazolin-4-amine
- 7-Chloro-2-(2-chlorophenyl)quinazolin-4-amine
Uniqueness
7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one stands out due to its unique phenethylamino group, which imparts distinct biological activities compared to other quinazolinone derivatives. This structural variation can lead to differences in pharmacokinetics, bioavailability, and therapeutic potential .
Eigenschaften
CAS-Nummer |
61741-63-7 |
|---|---|
Molekularformel |
C16H14ClN3O |
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
7-chloro-2-(2-phenylethylamino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14ClN3O/c17-12-6-7-13-14(10-12)19-16(20-15(13)21)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,18,19,20,21) |
InChI-Schlüssel |
ZQSNUEFDYNNHAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(C=CC(=C3)Cl)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11833749.png)

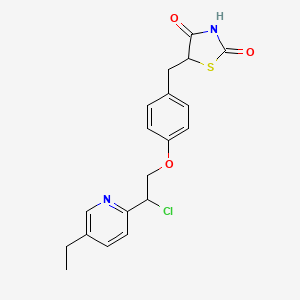


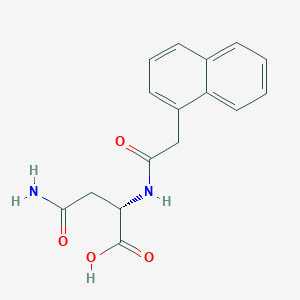
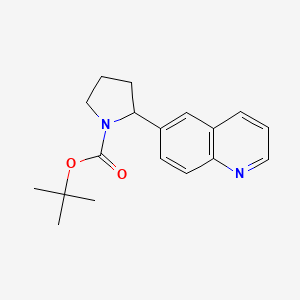


![2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B11833797.png)
![(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11833804.png)
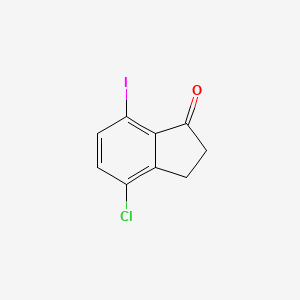
![[4,4'-Bi-2H-1-benzopyran]-2,2'-dione](/img/structure/B11833842.png)
